



Application Note: Bioequivalence Study of Indacaterol Using Indacaterol-d3 as an Internal **Standard**

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Compound of Interest		
Compound Name:	Indacaterol-d3	
Cat. No.:	B8091949	Get Quote

Audience: Researchers, scientists, and drug development professionals.

Introduction

Indacaterol is an ultra-long-acting beta2-adrenergic agonist (ultra-LABA) used for the maintenance treatment of chronic obstructive pulmonary disease (COPD). Establishing the bioequivalence of a generic (Test) formulation to an approved reference (Reference) product is a critical step in the drug approval process. This application note provides a comprehensive overview and detailed protocols for conducting a bioequivalence study of an inhaled Indacaterol formulation, utilizing **Indacaterol-d3** as a stable isotope-labeled internal standard for accurate quantification in human plasma by Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS).

According to regulatory guidelines, such as those from the U.S. Food and Drug Administration (FDA), a standard bioequivalence study for Indacaterol involves a single-dose, two-way crossover design in healthy subjects under fasting conditions.[1] The key pharmacokinetic (PK) parameters for assessment are the area under the plasma concentration-time curve (AUC) and the maximum plasma concentration (Cmax).[1][2] Bioequivalence is established if the 90% confidence intervals (CI) for the geometric mean Test/Reference ratios of these parameters fall within the acceptance range of 80.00% to 125.00%.[1][2]



Indacaterol is rapidly absorbed following inhalation, with the time to reach peak plasma concentration (Tmax) occurring at approximately 15 minutes post-dose.[3][4] The use of a stable isotope-labeled internal standard, such as **Indacaterol-d3**, is crucial for LC-MS/MS bioanalysis to compensate for potential variability during sample preparation and analysis, ensuring high accuracy and precision.[5]

Experimental Protocols Bioequivalence Study Design

This protocol outlines a typical single-dose, randomized, two-period, two-sequence, crossover bioequivalence study.

1.1. Study Population:

- A sufficient number of healthy, non-smoking male and female subjects, typically aged 18-45 years.
- Subjects should undergo a comprehensive medical screening to ensure good health and absence of any conditions that could interfere with the study.
- Informed consent must be obtained from all participants.

1.2. Study Design:

- Design: Single-center, randomized, open-label, two-period, two-sequence, crossover study with a washout period of at least 7 days between periods.
- Treatments:
 - Test (T): Single inhaled dose of the generic Indacaterol formulation.
 - Reference (R): Single inhaled dose of the reference Indacaterol formulation.
- Randomization: Subjects will be randomly assigned to one of two treatment sequences (TR or RT).



 Dosing: A single dose of the Test or Reference product will be administered to subjects under fasting conditions (overnight fast of at least 10 hours). Subjects should be trained on the proper use of the inhalation device.[1]

1.3. Sample Collection:

- Blood samples (approximately 5 mL) will be collected into K2-EDTA vacutainers at pre-dose
 (0 hour) and at specified time points post-dose.
- Suggested sampling schedule: 0 (pre-dose), 5, 10, 15, 30, and 45 minutes, and 1, 1.5, 2, 4, 6, 8, 12, 24, 48, and 72 hours post-dose.
- Plasma will be separated by centrifugation (e.g., 3000 rpm for 10 minutes at 4°C) within 1 hour of collection and stored frozen at -70°C or below until analysis.

Bioanalytical Method: Quantification of Indacaterol in Human Plasma using LC-MS/MS

This protocol describes a validated LC-MS/MS method for the determination of Indacaterol in human plasma using **Indacaterol-d3** as the internal standard (IS).

2.1. Materials and Reagents:

- · Indacaterol reference standard
- Indacaterol-d3 (Internal Standard)
- HPLC-grade methanol, acetonitrile, and water
- Formic acid
- Human plasma (blank)
- Solid Phase Extraction (SPE) cartridges or liquid-liquid extraction solvents (e.g., ethyl acetate).[6][7]
- 2.2. Preparation of Standards and Quality Control (QC) Samples:



- Prepare stock solutions of Indacaterol and Indacaterol-d3 in methanol.
- Prepare working standard solutions for the calibration curve by serial dilution of the Indacaterol stock solution.
- Prepare calibration standards by spiking blank human plasma with the appropriate working standard solutions to achieve a concentration range of approximately 2-250 pg/mL.[6]
- Prepare QC samples at low, medium, and high concentrations in a similar manner.
- 2.3. Sample Preparation (Solid Phase Extraction SPE):
- Allow plasma samples, calibration standards, and QC samples to thaw at room temperature.
- To 0.5 mL of each plasma sample, add 50 μL of the **Indacaterol-d3** internal standard working solution and vortex.
- Condition an SPE cartridge (e.g., Oasis HLB) with 1 mL of methanol followed by 1 mL of water.
- Load the plasma sample onto the conditioned SPE cartridge.
- Wash the cartridge with 1 mL of 5% methanol in water.
- Elute the analyte and internal standard with 1 mL of methanol.
- Evaporate the eluate to dryness under a gentle stream of nitrogen at approximately 40°C.
- Reconstitute the residue in 100 μ L of the mobile phase and inject into the LC-MS/MS system.

2.4. LC-MS/MS Conditions:

- LC System: A validated UPLC or HPLC system.
- Column: A suitable C18 column (e.g., 50 x 2.1 mm, 1.8 μm).



- Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile
 (B).
- Flow Rate: 0.4 mL/min.
- Injection Volume: 5 μL.
- Mass Spectrometer: A triple quadrupole mass spectrometer with an electrospray ionization (ESI) source in positive ion mode.
- MRM Transitions (example):
 - Indacaterol: Q1/Q3 (e.g., m/z 393.3 → 173.2)[8]
 - Indacaterol-d3: Q1/Q3 (e.g., m/z 396.3 → 176.2)
- 2.5. Method Validation: The bioanalytical method must be fully validated according to regulatory guidelines, including assessments of selectivity, linearity, accuracy, precision, recovery, matrix effect, and stability.

Data Presentation

The pharmacokinetic parameters will be calculated for each subject using non-compartmental analysis. The primary endpoints (Cmax and AUC) will be log-transformed and analyzed using an Analysis of Variance (ANOVA) model.

Table 1: Hypothetical Pharmacokinetic Parameters for Test and Reference Formulations of Indacaterol

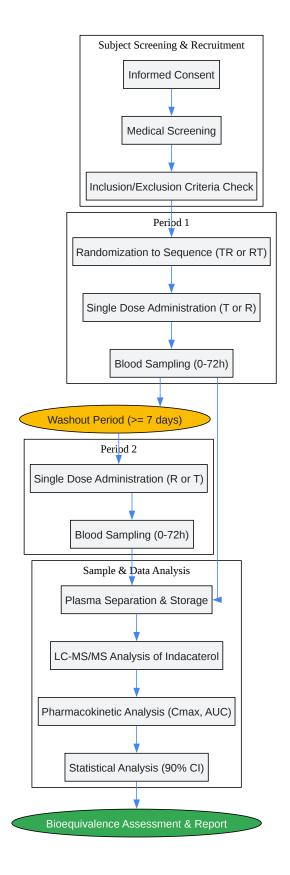


Parameter	Formulation	Geometric Mean	90% Confidence Interval	Intra-Subject CV (%)
Cmax (pg/mL)	Test	155.8	(145.2, 167.1)	15.2
Reference	152.5	(142.1, 163.5)		
Ratio (T/R)	102.2%	(95.8%, 108.9%)	_	
AUC0-t (pgh/mL)	Test	1250.3	(1185.7, 1318.4)	12.5
Reference	1235.1	(1172.1, 1300.6)		
Ratio (T/R)	101.2%	(96.5%, 106.1%)	_	
AUC0-inf (pgh/mL)	Test	1310.6	(1245.3, 1379.1)	12.8
Reference	1295.4	(1229.8, 1363.5)		
Ratio (T/R)	101.2%	(96.3%, 106.3%)	_	
Tmax (h)	Test	0.25 (median)	(0.17 - 0.50)	N/A
Reference	0.25 (median)	(0.17 - 0.50)		
t1/2 (h)	Test	45.5 (mean)	(42.1 - 49.2)	N/A
Reference	46.1 (mean)	(42.6 - 49.8)		

Note: The data presented in this table are for illustrative purposes only and do not represent actual study results.

Mandatory Visualizations

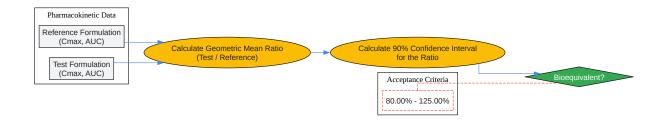




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Caption: Workflow of a two-way crossover bioequivalence study.





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Caption: Logical flow for bioequivalence assessment.

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